molecular formula C21H20N4O B2793089 N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034283-50-4

N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2793089
CAS No.: 2034283-50-4
M. Wt: 344.418
InChI Key: IBTFOENWYWZKDB-UHFFFAOYSA-N
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Description

N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding reactants into a reactor and collecting the product. Optimization of reaction parameters, such as temperature, pressure, and flow rates, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific combination of a biphenyl group, pyrrolidine ring, and pyrimidine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2-phenylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-21(19-14-20(23-15-22-19)25-12-6-7-13-25)24-18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-5,8-11,14-15H,6-7,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTFOENWYWZKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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